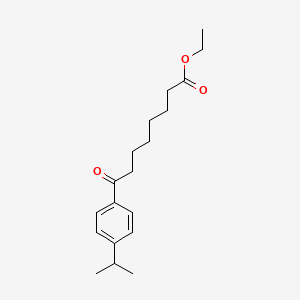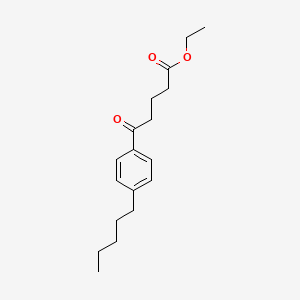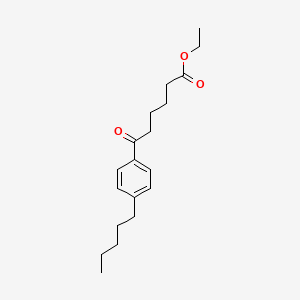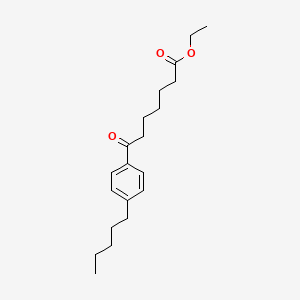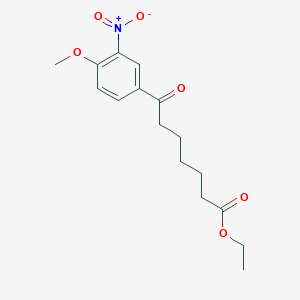
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is a complex organic compound. Unfortunately, there is limited information available about this specific compound. However, it appears to be related to 4-METHOXY-3-NITROACETOPHENONE1, which is a compound with a similar structure. This compound has a molecular formula of C9H9NO4 and a molecular weight of 195.171.
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate is not available in the literature.
Chemical Reactions Analysis
The chemical reactions involving Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not well-documented. However, related compounds often undergo reactions with semicarbazide in the presence of phosphorus oxychloride2.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. For the related compound 4-METHOXY-3-NITROACETOPHENONE, the melting point is 97-100 °C, the boiling point is predicted to be 315.1±22.0 °C, and the density is predicted to be 1.244±0.06 g/cm31. However, the specific physical and chemical properties for Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not available in the literature.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antiproliferative Activity Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate and related compounds have been synthesized and evaluated for their antiproliferative activities. For instance, 7-[(2-{[(2E)-2-(3,4-dimethoxyphenyl)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoyl]amino}ethyl)amino]-7-oxoheptanoate exhibits moderate cytotoxicity against human epithelial lung carcinoma cells A549, indicating its potential in cancer research (Nurieva et al., 2015).
Reductive Monoalkylation of Nitro Aryls The compound undergoes reductive monoalkylation during the reduction of the nitro functionality to the corresponding primary amine. The reaction's scope and conditions have been investigated, showing significant potential for chemical synthesis applications (Sydnes et al., 2008).
Crystal and Molecular Structure Studies Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate analogs have been studied for their crystal and molecular structures, contributing valuable information to the field of material science and paving the way for further applications in various technological fields (Kaur et al., 2012).
Asymmetric Reduction Using Rhizopus Species The compound and its derivatives have been reduced enantioselectively using the fungus Rhizopus arrhizus and other Rhizopus species. This bio-catalytic approach offers an environmentally friendly alternative to conventional chemical synthesis, with potential applications in producing optically active compounds (Salvi & Chattopadhyay, 2006).
Safety And Hazards
The safety and hazards associated with Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not well-documented. However, related compounds often have safety warnings associated with them1.
Zukünftige Richtungen
The future directions for research on Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate are not clear due to the lack of information available about this compound. Further research could focus on elucidating its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards.
Eigenschaften
IUPAC Name |
ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-3-23-16(19)8-6-4-5-7-14(18)12-9-10-15(22-2)13(11-12)17(20)21/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBPZCNKTTQSXIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645843 |
Source


|
| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
CAS RN |
898758-95-7 |
Source


|
| Record name | Ethyl 7-(4-methoxy-3-nitrophenyl)-7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











